Cas no 157038-15-8 (4-Ethylamino-benzenesulfonamide)

4-Ethylamino-benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide,4-(ethylamino)-
- 4-(Ethylamino)benzenesulfonamide
- (4-aminosulfonylphenyl)ethylamine
- 4-ETHYLAMINO-BENZENESULFONAMIDE
- AG-E-05988
- CTK4C9253
- KB-191326
- N-Aethyl-sulfanilsaeure-amid
- N-ethyl-sulfanilic acid amide
- Sulfanilamide,N4-ethyl- (4CI)
- SureCN5803415
- Benzenesulfonamide, 4-(ethylamino)- (9CI)
- DTXSID90598663
- EN300-271454
- AKOS000236464
- METHYL1,2-DIHYDRO-1-PYRIDINECARBOXYLATE
- Z334929420
- Benzenesulfonamide, 4-(ethylamino)-
- XRDYSLJVSXDXOD-UHFFFAOYSA-N
- 157038-15-8
- SB77682
- AC-10174
- SCHEMBL5803415
- 4-(Ethylamino)benzene-1-sulfonamide
- J-009369
- 4-(ethylamino)benzene-sulfonamide
- 4-Ethylamino-benzenesulfonamide
-
- インチ: InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
- InChIKey: XRDYSLJVSXDXOD-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC(S(N)(=O)=O)=CC=1)C
計算された属性
- せいみつぶんしりょう: 200.06206
- どういたいしつりょう: 200.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.297
- ふってん: 387.3°Cat760mmHg
- フラッシュポイント: 188°C
- PSA: 72.19
4-Ethylamino-benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P001PMM-100mg |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 100mg |
$190.00 | 2025-02-19 | |
1PlusChem | 1P001PMM-250mg |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 250mg |
$249.00 | 2025-02-19 | |
A2B Chem LLC | AA79070-100mg |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 100mg |
$154.00 | 2024-04-20 | |
A2B Chem LLC | AA79070-1g |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 1g |
$471.00 | 2024-04-20 | |
1PlusChem | 1P001PMM-1g |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 1g |
$568.00 | 2025-02-19 | |
TRC | E899938-50mg |
4-Ethylamino-benzenesulfonamide |
157038-15-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-271454-0.1g |
4-(ethylamino)benzene-1-sulfonamide |
157038-15-8 | 95.0% | 0.1g |
$113.0 | 2025-03-21 | |
Enamine | EN300-271454-10.0g |
4-(ethylamino)benzene-1-sulfonamide |
157038-15-8 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
A2B Chem LLC | AA79070-10g |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 10g |
$1907.00 | 2024-04-20 | |
A2B Chem LLC | AA79070-5g |
Benzenesulfonamide, 4-(ethylamino)- |
157038-15-8 | 95% | 5g |
$1298.00 | 2024-04-20 |
4-Ethylamino-benzenesulfonamide 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
4-Ethylamino-benzenesulfonamideに関する追加情報
Comprehensive Overview of 4-Ethylamino-benzenesulfonamide (CAS No. 157038-15-8): Properties, Applications, and Industry Insights
4-Ethylamino-benzenesulfonamide (CAS No. 157038-15-8) is a specialized organic compound belonging to the sulfonamide class, which has garnered significant attention in pharmaceutical and chemical research. The compound's unique molecular structure, featuring an ethylamino group attached to a benzenesulfonamide backbone, makes it a versatile intermediate for synthesizing bioactive molecules. With the rise of targeted drug discovery and green chemistry, researchers are increasingly exploring its potential in developing enzyme inhibitors and antimicrobial agents.
In recent years, the demand for high-purity sulfonamide derivatives like 4-Ethylamino-benzenesulfonamide has surged due to their applications in medicinal chemistry. A common query among scientists is: "How does 4-Ethylamino-benzenesulfonamide compare to other sulfonamides in terms of bioavailability and metabolic stability?" Studies suggest its ethylamino moiety enhances lipophilicity, potentially improving membrane permeability—a critical factor in drug design optimization.
From an industrial perspective, CAS No. 157038-15-8 is often utilized as a building block for heterocyclic compounds, particularly in the synthesis of thiazole and triazole derivatives. These scaffolds are pivotal in designing anti-inflammatory and anticancer drugs, aligning with the global trend toward precision medicine. Notably, its compatibility with microwave-assisted synthesis (a sustainable chemistry technique) has been explored to reduce reaction times and energy consumption.
Environmental and safety considerations are also paramount. While 4-Ethylamino-benzenesulfonamide is not classified as hazardous under major regulatory frameworks, its handling requires adherence to Good Laboratory Practices (GLP). FAQs such as "Is 157038-15-8 biodegradable?" highlight growing concerns about eco-friendly chemical processes. Preliminary data indicate moderate biodegradability, prompting further studies on advanced oxidation techniques for wastewater treatment in manufacturing.
The compound's spectroscopic characterization (e.g., NMR and HPLC-MS profiles) is well-documented, aiding quality control in production. For researchers investigating structure-activity relationships (SAR), the electron-withdrawing nature of the sulfonamide group in 4-Ethylamino-benzenesulfonamide offers insights into modulating protein-ligand interactions. This aligns with the broader interest in computational chemistry tools for molecular docking simulations.
Market-wise, the pharmaceutical intermediates sector projects steady growth for CAS 157038-15-8, driven by R&D investments in rare disease therapeutics. Its role in multi-step synthetic routes underscores the need for scalable and cost-effective production methods, such as continuous flow chemistry—a hot topic in process intensification discussions.
In summary, 4-Ethylamino-benzenesulfonamide exemplifies the intersection of traditional organic synthesis and modern drug development paradigms. As industries prioritize API innovation and green manufacturing, this compound's relevance is poised to expand, making it a focal point for both academic and industrial research.
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